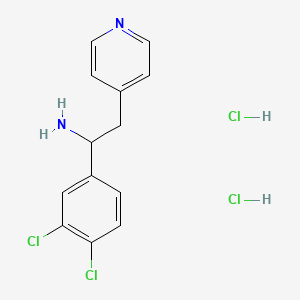
ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various chemical and biological applications. This particular compound is characterized by the presence of a bromo group and an ester functional group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives with various functional groups.
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromo group and ester functional group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate can be compared with other similar imidazole derivatives, such as:
2-Bromo-1-methyl-1H-imidazole: Lacks the ester functional group, resulting in different reactivity and applications.
1,5-Dimethyl-1H-imidazole-4-carboxylate: Contains a carboxylate group instead of a bromo group, leading to different chemical properties and uses.
2-Bromo-4,5-dimethyl-1H-imidazole:
The uniqueness of this compound lies in its combination of the bromo group and ester functional group, which imparts distinct chemical properties and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
ethyl 2-(2-bromo-1,5-dimethylimidazol-4-yl)acetate |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-7-6(2)12(3)9(10)11-7/h4-5H2,1-3H3 |
Clave InChI |
OJIIWTDOUJBUSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N(C(=N1)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)



![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)

![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

